molecular formula C11H14Cl2O B14046824 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene

1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene

Cat. No.: B14046824
M. Wt: 233.13 g/mol
InChI Key: HGOFNVFXOIFMDJ-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene typically involves the chlorination of 2-(3-chloropropyl)-4-ethoxybenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring and the 3-chloropropyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Substitution: Chlorine gas or bromine in the presence of a catalyst.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Corresponding hydrocarbons.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity or function. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

    1-Chloro-2-(3-chloropropyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Chloro-2-(3-chloropropyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of an ethoxy group.

    1-Chloro-2-(3-chloropropyl)-4-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.

Uniqueness: 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the ethoxy group plays a crucial role.

Properties

Molecular Formula

C11H14Cl2O

Molecular Weight

233.13 g/mol

IUPAC Name

1-chloro-2-(3-chloropropyl)-4-ethoxybenzene

InChI

InChI=1S/C11H14Cl2O/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

HGOFNVFXOIFMDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)CCCCl

Origin of Product

United States

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